

# Commercial Suppliers and Technical Guide for ROC-325 in Research

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an indepth overview of ROC-325, a potent and orally active autophagy inhibitor. It details commercial sources for research-grade ROC-325, its mechanism of action, and key experimental data and protocols.

## **Commercial Availability**

ROC-325 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound in various quantities with high purity, suitable for in vitro and in vivo studies.



| Supplier           | Website      | Notes                                                                                         |
|--------------------|--------------|-----------------------------------------------------------------------------------------------|
| AdooQ Bio          | INVALID-LINK | Offers ROC-325 with >99%<br>HPLC purity.[1]                                                   |
| MedKoo Biosciences | INVALID-LINK | Provides ROC-325 for research use only, not for human or veterinary use.[2]                   |
| MedchemExpress     | INVALID-LINK | Supplies ROC-325 for research applications and provides some in vitro and in vivo data.[3][4] |
| Selleck Chemicals  | INVALID-LINK | Offers ROC-325 with high purity and cites its use in publications.[5]                         |
| Fisher Scientific  | INVALID-LINK | Distributes MedchemExpress products, including ROC-325. [4]                                   |

### **Mechanism of Action and Cellular Effects**

ROC-325 is a novel inhibitor of lysosomal-mediated autophagy.[5][6] Its primary mechanism involves the disruption of lysosomal function, leading to a cascade of effects that ultimately inhibit the autophagic process.[1][2][3]

Key effects of ROC-325 treatment include:

- Lysosomal Deacidification: ROC-325 impairs the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[1][2][3][4]
- Inhibition of Autophagic Flux: By disrupting lysosomal function, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded cargo.[1][2][3][4][6][7]\* Modulation of Autophagy Markers: Treatment with ROC-325 results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62/SQSTM1). [1][8] [9]This is a hallmark of autophagy inhibition.







• Induction of Apoptosis: In various cancer cell lines, inhibition of autophagy by ROC-325 has been shown to induce programmed cell death (apoptosis). [2][3][7] The following diagram illustrates the proposed signaling pathway for ROC-325-mediated autophagy inhibition.





ROC-325 Mechanism of Action in Autophagy Inhibition

Click to download full resolution via product page

Caption: Signaling pathway of ROC-325 in the inhibition of autophagy.



# **Quantitative Data: In Vitro Anticancer Activity**

ROC-325 has demonstrated superior in vitro anticancer effects compared to the established autophagy inhibitor hydroxychloroquine (HCQ) across a variety of cancer cell lines. [1][2][4] [7]The half-maximal inhibitory concentration (IC50) values for ROC-325 are summarized below.

| Cell Line        | Cancer Type            | IC50 (μM)   |
|------------------|------------------------|-------------|
| A498             | Renal Cell Carcinoma   | 4.9         |
| A549             | Lung Cancer            | 11          |
| CFPAC-1          | Pancreatic Cancer      | 4.6         |
| COLO-205         | Colon Cancer           | 5.4         |
| DLD-1            | Colon Cancer           | 7.4         |
| IGROV-1          | Ovarian Cancer         | 11          |
| MCF-7            | Breast Cancer          | 8.2         |
| MiaPaCa-2        | Pancreatic Cancer      | 5.8         |
| NCI-H69          | Lung Cancer            | 5.0         |
| PC-3             | Prostate Cancer        | 11          |
| RL               | Non-Hodgkin's Lymphoma | 8.4         |
| UACC-62          | Melanoma               | 6.0         |
| RPMI 8226        | Multiple Myeloma       | 2.795 (72h) |
| RPMI 8226-BTZ100 | Multiple Myeloma       | 4.020 (72h) |
| U266             | Multiple Myeloma       | 5.432 (72h) |
| IM9              | Multiple Myeloma       | 4.755 (72h) |
| AML cell lines   | Acute Myeloid Leukemia | 0.7-2.2     |

Data compiled from multiple sources.[2][5][7]



# **Experimental Protocols Cell Viability (MTT) Assay**

This protocol is used to assess the effect of ROC-325 on cell viability.

• Cell Seeding: Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours. [3][7]2. Treatment: Treat the cells with varying concentrations of ROC-325 for 72 hours. [3][7]3. MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals. [3][7]4. Quantification: Solubilize the formazan crystals and quantify the absorbance using a microplate reader. [3][7]Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. [3][7]

## Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is designed to detect changes in the levels of LC3B and p62, key indicators of autophagic flux.

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [10][11]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [10][11]3. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [2] [11][12]4. Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [2][11][12]5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. [10][11][12]A loading control antibody (e.g., GAPDH or β-actin) should also be used. [10][12]6. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10][12]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]8. Analysis: Quantify the band intensities using densitometry software. [10]An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

The following diagram provides a visual representation of a typical experimental workflow for evaluating ROC-325.





Experimental Workflow for ROC-325 Evaluation

Click to download full resolution via product page

Caption: A typical experimental workflow for assessing ROC-325's effects.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The novel autophagy inhibitor ROC-325 augments the anti-leukemic activity of azacitidine
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Disruption of autophagic degradation with ROC-325 antagonizes renal cell carcinoma pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying autophagy using novel LC3B and p62 TR-FRET assays PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for ROC-325 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668182#commercial-suppliers-of-roc-325-forresearch]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com